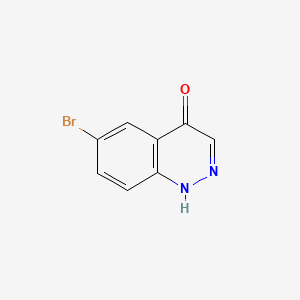

6-溴喹啉-4-醇

概览

描述

6-Bromocinnolin-4-ol is a compound that likely shares chemical properties with the broader family of brominated cinnolinols. These compounds are of interest due to their potential biological activities and applications in chemical synthesis. The bromine substituent on the cinnolinol core can significantly influence the molecule's reactivity, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of similar brominated heterocycles often involves regioselective halogenation, cyclization reactions, or nucleophilic substitution methods. For example, the regioselective intramolecular ring closure and nucleophilic substitution strategies have been applied to synthesize complex structures from simpler precursors, highlighting methodologies that could be adapted for synthesizing 6-Bromocinnolin-4-ol (B. M. Malle, I. Lundt, T. Wrodnigg, 2008).

Molecular Structure Analysis

The molecular structure of brominated cinnolinols, including 6-Bromocinnolin-4-ol, can be elucidated using spectroscopic methods (IR, NMR) and X-ray crystallography. These techniques provide insights into the arrangement of atoms, molecular conformation, and the presence of intramolecular interactions. For instance, X-ray diffraction studies offer detailed views of molecular structures and can help determine the exact placement of the bromine atom in the cinnolinol core.

Chemical Reactions and Properties

Brominated heterocycles like 6-Bromocinnolin-4-ol are prone to undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. These reactions can lead to the formation of various derivatives with potential biological activities. The compound's reactivity towards different nucleophiles, including amines and alcohols, can thus be exploited in synthetic chemistry to create a diverse set of molecules (N. Danilkina et al., 2019).

科研应用

铝离子检测的荧光传感器

已经探索了6-溴基菲诺啉-4-醇衍生物作为荧光传感器的潜力。具体来说,Yadav和Singh(2018年)的研究讨论了一种用于选择性识别铝离子的传感器的开发。该传感器在Al3+离子存在时表现出“关-开”型模式,并表现出高灵敏度和良好的结合常数。其用途延伸到细菌细胞成像和逻辑门应用,展示了该化合物在生物化学和电子应用中的多功能性(Yadav & Singh, 2018)。

钯催化反应

Ames和Bull(1982年)的研究突出了6-溴基菲诺啉-4-醇衍生物在钯催化反应中的应用。这些反应在合成各种有机化合物中起着关键作用,表明该化合物在有机化学和制药合成中的重要性(Ames & Bull, 1982)。

喹啉衍生物的合成

该化合物已被用于合成喹啉衍生物,如一项研究描述了6-溴-4-甲基喹啉-2(1H)-酮的Knorr合成。这个过程对于创造更复杂的化学实体的构建块至关重要,对各种化学和制药应用有用(Wlodarczyk et al., 2011)。

吡唑并[3,4-d]嘧啶核苷的合成

在药物化学中,6-溴基菲诺啉-4-醇衍生物已被牵涉到吡唑并[3,4-d]嘧啶核苷的合成中,这些核苷已被用于针对某些病毒和肿瘤细胞的生物活性测试。这表明了它在开发潜在治疗剂方面的作用(Petrie et al., 1985)。

抗结核活性

Omel’kov等人(2019年)的一项研究提到了具有显著抗结核活性的6-溴喹啉-4-醇衍生物的合成。其中一种衍生物正处于临床试验的最后阶段,突显了其在应对结核病中的潜力(Omel’kov等人,2019)。

酪氨酸激酶抑制剂

已经研究了6-溴基菲诺啉-4-醇衍生物作为表皮生长因子受体(EGFR)和人类表皮生长因子受体(HER-2)酪氨酸激酶的抑制剂。这项研究为开发新的抗癌疗法打开了途径(Tsou et al., 2001)。

Safety And Hazards

性质

IUPAC Name |

6-bromo-1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMHMZLZLNLBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236514 | |

| Record name | 6-Bromo-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromocinnolin-4-ol | |

CAS RN |

876-88-0 | |

| Record name | 6-Bromo-4-cinnolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 876-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-4-CINNOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VXF8HBE3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

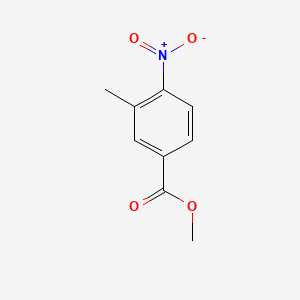

![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)